Welcome to the BenchChem Online Store!
molecular formula C11H15NO3 B8800891 3,4-Diethoxybenzamide CAS No. 349446-71-5

3,4-Diethoxybenzamide

Cat. No. B8800891
M. Wt: 209.24 g/mol
InChI Key: IOQPOZSYGWIDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05639770

Procedure details

In 120 ml of 10% hydrochloric acid-dimethylformamide were dissolved 29 g of 3,4-diethoxybenzonitrile and 23 g of thioacetamide. The solution was heated at 90° C. for 3 hours and further at 130° C. for 5 hours to conduct a reaction. The reaction mixture was subjected to distillation to remove the solvent. The residue was washed twice with 100 ml of diethyl ether, followed by washing with 100 ml of water. The resulting crystals were collected by filtration and dried to obtain 21.7 g of 3,4-diethoxybenzamide.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[O:12][CH2:13][CH3:14])[C:7]#[N:8])[CH3:2].C(N)(=S)C.Cl.CN(C)C=[O:23]>>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[O:12][CH2:13][CH3:14])[C:7]([NH2:8])=[O:23])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
C(C)OC=1C=C(C#N)C=CC1OCC
Name
Quantity
23 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
120 mL
Type
reactant
Smiles
Cl.CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was subjected to distillation
CUSTOM
Type
CUSTOM
Details
to remove the solvent
WASH
Type
WASH
Details
The residue was washed twice with 100 ml of diethyl ether
WASH
Type
WASH
Details
by washing with 100 ml of water
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C(=O)N)C=CC1OCC
Measurements
Type Value Analysis
AMOUNT: MASS 21.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.